molecular formula C15H14ClNO3 B1411106 Ethyl 2-chloro-6-(4-methoxyphenyl)nicotinate CAS No. 1993196-82-9

Ethyl 2-chloro-6-(4-methoxyphenyl)nicotinate

Cat. No.: B1411106
CAS No.: 1993196-82-9
M. Wt: 291.73 g/mol
InChI Key: XURVYCRJFJQGSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-chloro-6-(4-methoxyphenyl)nicotinate is an organic compound belonging to the class of nicotinates It is characterized by the presence of a chloro group at the 2-position and a methoxyphenyl group at the 6-position of the nicotinate structure

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-6-(4-methoxyphenyl)nicotinate typically involves the esterification of 2-chloro-6-(4-methoxyphenyl)nicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-6-(4-methoxyphenyl)nicotinate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.

    Oxidation: Potassium permanganate in aqueous or alkaline medium, or chromium trioxide in acetic acid, are typical oxidizing agents.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol are commonly employed reducing agents.

Major Products Formed

    Nucleophilic Substitution: Products include 2-amino-6-(4-methoxyphenyl)nicotinate, 2-thio-6-(4-methoxyphenyl)nicotinate, etc.

    Oxidation: Products include 2-chloro-6-(4-hydroxyphenyl)nicotinate, 2-chloro-6-(4-formylphenyl)nicotinate, etc.

    Reduction: Products include this compound alcohol.

Scientific Research Applications

Ethyl 2-chloro-6-(4-methoxyphenyl)nicotinate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anti-inflammatory and anticancer agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.

    Material Science: It is used in the development of novel materials with specific electronic, optical, or mechanical properties.

Comparison with Similar Compounds

Ethyl 2-chloro-6-(4-methoxyphenyl)nicotinate can be compared with other similar compounds, such as:

    Ethyl 2-chloro-6-(4-hydroxyphenyl)nicotinate: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and biological activity.

    Ethyl 2-amino-6-(4-methoxyphenyl)nicotinate:

    Ethyl 2-chloro-6-(4-methylphenyl)nicotinate: Similar structure with a methyl group instead of a methoxy group, affecting its electronic properties and reactivity.

This compound is unique due to the presence of both chloro and methoxy groups, which confer specific chemical and biological properties that are distinct from those of its analogs.

Properties

IUPAC Name

ethyl 2-chloro-6-(4-methoxyphenyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-3-20-15(18)12-8-9-13(17-14(12)16)10-4-6-11(19-2)7-5-10/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURVYCRJFJQGSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-chloro-6-(4-methoxyphenyl)nicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-chloro-6-(4-methoxyphenyl)nicotinate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-chloro-6-(4-methoxyphenyl)nicotinate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-chloro-6-(4-methoxyphenyl)nicotinate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-chloro-6-(4-methoxyphenyl)nicotinate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-chloro-6-(4-methoxyphenyl)nicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.